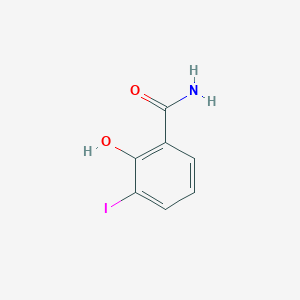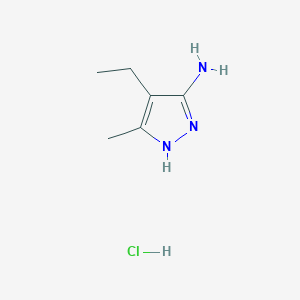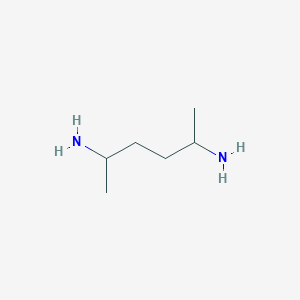
6-(4-Piperidin-1-ylphenyl)pyridazin-3-ol
描述
“6-(4-Piperidin-1-ylphenyl)pyridazin-3-ol” is a chemical compound with the CAS number 1105194-05-5 . It has a molecular weight of 255.32 and a molecular formula of C15H17N3O .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridazin-3-ol group attached to a piperidin-1-ylphenyl group . The exact structure can be found in the referenced databases .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 255.32 and a molecular formula of C15H17N3O . Other specific properties such as boiling point and storage conditions are not provided in the search results .作用机制
The mechanism of action of 6-(4-Piperidin-1-ylphenyl)pyridazin-3-ol is not fully understood. However, studies have suggested that the compound acts by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of PI3K, AKT, and mTOR, which are involved in cell survival and proliferation. It has also been shown to inhibit the activity of NF-κB, which is involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific biological pathway or enzyme that it targets. Studies have shown that the compound can induce apoptosis in cancer cells, reduce inflammation in animal models, and inhibit the replication of certain viruses. However, the compound can also have off-target effects, which may limit its therapeutic potential.
实验室实验的优点和局限性
One advantage of 6-(4-Piperidin-1-ylphenyl)pyridazin-3-ol is its ability to modulate multiple biological pathways, making it a promising candidate for the development of new drugs. However, the compound's complex synthesis method and potential off-target effects may limit its use in lab experiments. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.
未来方向
There are several future directions for the study of 6-(4-Piperidin-1-ylphenyl)pyridazin-3-ol. One direction is to explore the compound's potential as a cancer therapy. Studies have shown that the compound can induce apoptosis in cancer cells, but further studies are needed to determine its efficacy in vivo. Another direction is to investigate the compound's potential as an anti-inflammatory agent. The compound has been shown to reduce inflammation in animal models, but further studies are needed to determine its safety and efficacy in humans. Finally, future studies should focus on improving the compound's synthesis method and reducing its potential off-target effects.
科学研究应用
6-(4-Piperidin-1-ylphenyl)pyridazin-3-ol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been studied for its ability to modulate various biological pathways, including the PI3K/AKT/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. These pathways are involved in various cellular processes, including cell proliferation, cell survival, and inflammation.
属性
IUPAC Name |
3-(4-piperidin-1-ylphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15-9-8-14(16-17-15)12-4-6-13(7-5-12)18-10-2-1-3-11-18/h4-9H,1-3,10-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLVWWSDCCXALW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C3=NNC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401247588 | |
| Record name | 6-[4-(1-Piperidinyl)phenyl]-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401247588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1105194-05-5 | |
| Record name | 6-[4-(1-Piperidinyl)phenyl]-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[4-(1-Piperidinyl)phenyl]-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401247588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




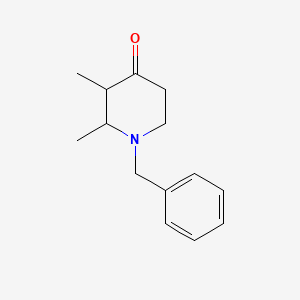

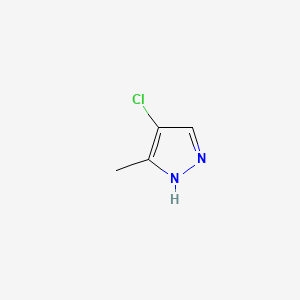
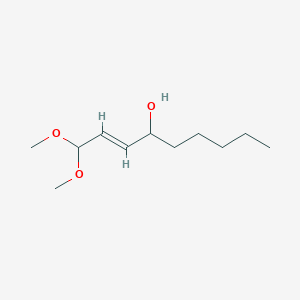
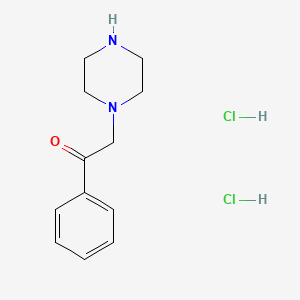


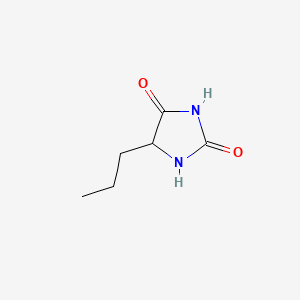
![Chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II)](/img/structure/B3417606.png)
